

# Crystal Structure of (E)-1,2-Diiodoethene: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Diiodoethene

Cat. No.: B11823565

[Get Quote](#)

Despite a comprehensive search of scientific literature and crystallographic databases, a complete, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of (E)-**1,2-diiodoethene** could not be located. Therefore, quantitative data on its unit cell parameters, space group, and specific intramolecular bond lengths and angles are not available at this time. This guide, however, provides a summary of the known physicochemical properties, synthesis protocols, and a generalized experimental workflow for crystal structure determination that would be applicable to this compound.

## Physicochemical Properties

(E)-**1,2-diiodoethene**, also known as **trans-1,2-diiodoethene**, is the more stable isomer of **1,2-diiodoethene**.<sup>[1]</sup> It is a solid at room temperature with a distinct melting point, differentiating it from its liquid cis-isomer.<sup>[1]</sup> Key physical properties are summarized in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>2</sub> H <sub>2</sub> I <sub>2</sub>	[2]
Molecular Weight	279.85 g/mol	[2]
Melting Point	73 °C	[2]
Boiling Point	191 °C	[2]
Dipole Moment	0.00 D	[2]

Table 1: Physicochemical Properties of (E)-1,2-Diiodoethene.

## Synthesis of (E)-1,2-Diiodoethene

The synthesis of (E)-1,2-diiodoethene is typically achieved through the direct iodination of acetylene.<sup>[1]</sup>

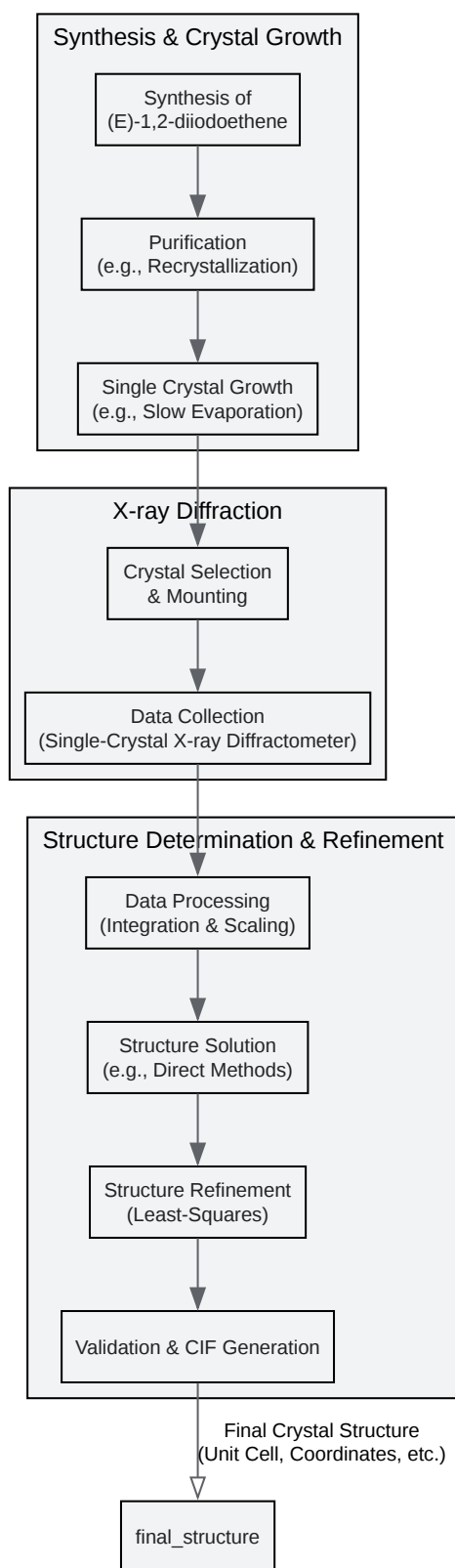
## Experimental Protocol

A common method for the synthesis of (E)-1,2-diiodoethene involves the following steps<sup>[1]</sup>:

- **Preparation of Iodine Solution:** An aqueous solution of iodine is prepared, often with the addition of potassium iodide to enhance the solubility of iodine through the formation of the triiodide ion ( $I_3^-$ ).
- **Reaction with Acetylene:** Acetylene gas is bubbled through the iodine solution. The reaction proceeds via an electrophilic addition mechanism.
- **Product Formation:** The reaction results in the formation of crystalline (E)-1,2-diiodoethene, which precipitates out of the solution.
- **Isolation and Purification:** The solid product is isolated by filtration, washed to remove unreacted iodine and other impurities, and can be further purified by recrystallization, typically from ethanol.

## Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a compound like (E)-1,2-diiodoethene would follow a standardized workflow involving single-crystal X-ray diffraction. This process is outlined in the diagram below.



[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the determination of a molecular crystal structure.

## Detailed Methodologies for Crystal Structure Determination

- **Crystal Growth:** High-quality single crystals of (E)-**1,2-diiodoethene** would need to be grown. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is critical and would be determined empirically.
- **Crystal Selection and Mounting:** A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm and free of visible defects, is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures.
- **Data Collection:** The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to reduce thermal vibrations of the atoms, which results in a better-quality diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected by a detector.
- **Data Processing:** The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then used to determine the unit cell parameters and the space group of the crystal.
- **Structure Solution:** The initial atomic positions of the molecule are determined from the processed diffraction data. This can be achieved using various methods, such as the Patterson method or direct methods, which are implemented in standard crystallographic software.
- **Structure Refinement:** The initial structural model is refined using a least-squares method. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to achieve the best possible agreement between the observed diffraction data and the data calculated from the model.
- **Validation and CIF Generation:** The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are then typically reported in a standard format, the Crystallographic Information File (CIF).

In conclusion, while the precise crystallographic data for (E)-**1,2-diiodoethene** remains elusive in the public domain, its synthesis is well-established. The experimental protocols for determining its crystal structure are standard and, if undertaken, would provide valuable insights into the solid-state packing and intermolecular interactions of this halogenated ethene.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. (E)-1,2-diiodoethene [stenutz.eu]
- To cite this document: BenchChem. [Crystal Structure of (E)-1,2-Diiodoethene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11823565#crystal-structure-of-e-1-2-diiodoethene\]](https://www.benchchem.com/product/b11823565#crystal-structure-of-e-1-2-diiodoethene)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)